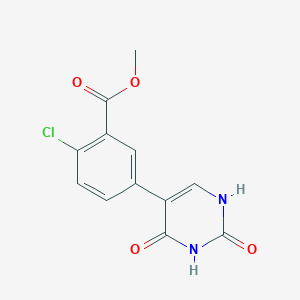![molecular formula C16H17N3O3 B6386113 (2,4)-Dihydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95% CAS No. 1261996-58-0](/img/structure/B6386113.png)
(2,4)-Dihydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4)-Dihydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95% (2,4-DHPPC) is a synthetic pyrimidine derivative that has been widely studied in scientific research due to its versatile applications. It has been used in the synthesis of various chemical compounds, as well as in various biochemical and physiological research studies.
Aplicaciones Científicas De Investigación
(2,4)-Dihydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95% has been widely used in scientific research due to its versatile applications. It has been used in the synthesis of various chemical compounds, such as drugs and pharmaceuticals. It has also been used in various biochemical and physiological research studies, such as studies on the effects of drugs on the central nervous system and the immune system. Additionally, it has been used in studies on the effects of environmental pollutants on the human body.
Mecanismo De Acción
The mechanism of action of (2,4)-Dihydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95% is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. Inhibition of MAO can lead to an increase in the levels of these neurotransmitters, which can lead to changes in behavior and mood.
Biochemical and Physiological Effects
(2,4)-Dihydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95% has been shown to have various biochemical and physiological effects. It has been shown to inhibit the enzyme monoamine oxidase, which can lead to an increase in the levels of neurotransmitters such as serotonin and dopamine. This can lead to changes in behavior and mood. Additionally, it has been shown to have anti-inflammatory, antimicrobial, and anticonvulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2,4)-Dihydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95% has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize, and is usually obtained in a 95% purity. Additionally, it has a wide range of applications in scientific research, and can be used to study a variety of biochemical and physiological effects. However, it can be toxic in high concentrations, and should be handled with care in laboratory experiments.
Direcciones Futuras
The future of (2,4)-Dihydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95% is promising, as it has a wide range of applications in scientific research. One potential future direction is the development of new drugs and pharmaceuticals based on its chemical structure. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its mechanism of action. Additionally, its use in environmental studies could also be explored, as it could be used to study the effects of pollutants on the human body. Finally, its use in clinical studies could also be investigated, as it could be used to study the effects of drugs on the central nervous system and the immune system.
Métodos De Síntesis
(2,4)-Dihydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95% is synthesized from the reaction of 4-piperidinecarboxaldehyde and 2,4-dihydroxy-5-phenylpyrimidine. This reaction is conducted in an aqueous medium with a base catalyst, such as sodium hydroxide, and is usually carried out at room temperature. The product is then purified with a chromatographic technique and is usually obtained in a 95% purity.
Propiedades
IUPAC Name |
5-[4-(piperidine-1-carbonyl)phenyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-14-13(10-17-16(22)18-14)11-4-6-12(7-5-11)15(21)19-8-2-1-3-9-19/h4-7,10H,1-3,8-9H2,(H2,17,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYZEXNYTRUFMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CNC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4)-Dihydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]pyrimidine, 95%](/img/structure/B6386137.png)
![(2,4)-Dihydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]pyrimidine, 95%](/img/structure/B6386144.png)
